molecular formula C7H9ClN2 B2470167 5-Chloro-4,6-dimethylpyridin-3-amine CAS No. 890092-26-9

5-Chloro-4,6-dimethylpyridin-3-amine

Cat. No.: B2470167
CAS No.: 890092-26-9
M. Wt: 156.61
InChI Key: NQNRNACKHRSQNK-UHFFFAOYSA-N
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Description

5-Chloro-4,6-dimethylpyridin-3-amine is a chemical compound with the molecular formula C7H9ClN2 and a molecular weight of 156.61 g/mol . It is a pyridine derivative, characterized by the presence of a chlorine atom at the 5th position and two methyl groups at the 4th and 6th positions on the pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4,6-dimethylpyridin-3-amine can be achieved through several methods. One common approach involves the palladium-catalyzed Suzuki cross-coupling reaction. This method uses 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes a cross-coupling reaction with arylboronic acids to produce the desired pyridine derivatives . The reaction typically requires a palladium catalyst, a base, and an appropriate solvent under controlled temperature conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar cross-coupling reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4,6-dimethylpyridin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as the Suzuki cross-coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

5-Chloro-4,6-dimethylpyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-4,6-dimethylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-4,6-dimethylpyridin-3-amine is unique due to the specific positioning of the chlorine atom and the two methyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-chloro-4,6-dimethylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-4-6(9)3-10-5(2)7(4)8/h3H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQNRNACKHRSQNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1N)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890092-26-9
Record name 5-chloro-4,6-dimethylpyridin-3-amine
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